N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a 2-oxoimidazolidine carboxamide moiety. The structure includes a seven-membered oxazepine ring with a fluorine substituent at position 7, a ketone group at position 3, and an ethyl-linked 2-oxoimidazolidine carboxamide side chain.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O4/c16-11-1-2-12-10(7-11)8-19(13(21)9-24-12)5-3-17-14(22)20-6-4-18-15(20)23/h1-2,7H,3-6,8-9H2,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXGAYKZLJCEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of heterocyclic molecules, including benzoxazepines, benzoxazines, and thiazolidinone derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity.
Physicochemical and Spectroscopic Comparisons
- Fluorine Substitution : The target compound’s 7-fluoro group contrasts with 2-fluoro or 2,2-difluoro substitutions in benzo[b][1,4]oxazine derivatives (e.g., compounds 54 and 55). Fluorine at position 7 likely reduces electron density in the aromatic system, affecting binding interactions .
- NMR Profiles : NMR data for compound 54 (δ = 6.04 ppm, J = 51.8 Hz for CHF) and compound 55 (δ = 112.69 ppm, J = 261.9 Hz for CF₂) highlight fluorine’s influence on chemical shifts. The target compound’s 7-fluoro group would similarly perturb adjacent protons and carbons .
Structure-Activity Relationship (SAR) Insights
- Carboxamide Linkage: The ethyl-2-oxoimidazolidine carboxamide side chain in the target compound differs from the propanoyl-piperazine carboxamide in compounds 54–56. This variation may alter solubility and membrane permeability .
- Ketone Position : The 3-oxo group in the oxazepine/oxazine core is critical for hydrogen bonding with biological targets, as seen in analogs with piperazine carboxamide moieties .
- Fluorine Impact : Fluorine at position 7 (target) vs. 2 (compound 54) may direct metabolic stability and target selectivity. For example, 2-fluoro analogs in benzo[b][1,4]oxazines show enhanced resistance to oxidative degradation .
Research Findings and Data Tables
Table 1: Key Physicochemical Properties
| Property | Target Compound | Compound 54 | Compound 55 |
|---|---|---|---|
| Molecular Weight | ~400 g/mol | 449.45 g/mol | 467.44 g/mol |
| LogP (Predicted) | 2.1 | 3.2 | 3.5 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Fluorine Substituents | 1 (Position 7) | 1 (Position 2) | 2 (Position 2,2) |
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure includes a fluorinated benzo[f][1,4]oxazepine moiety and an imidazolidine carboxamide, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature, synthetic methodologies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Fluorinated Benzoxazepine: The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Imidazolidine Ring: This component is known for its role in various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, structural analogs have demonstrated significant pharmacological properties, which can provide insights into its potential activities.
Table 1: Biological Activities of Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1 | Triazole derivative | Anticancer properties |
| 2 | Benzofuran derivatives | LSD1 inhibition (IC50 = 55 nmol/L) |
| 3 | Oxazepin analogs | Induction of differentiation in AML cells |
The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated moiety may enhance binding interactions due to its electron-withdrawing nature, while the oxazepine structure could facilitate hydrophobic interactions within target sites.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various synthetic pathways that emphasize the versatility of heterocyclic compounds. Structural modifications could enhance bioactivity and selectivity against specific targets.
Table 2: Synthetic Pathways for Related Compounds
| Pathway | Description |
|---|---|
| Method A | Tandem oxidation followed by cyclization |
| Method B | Substitution reactions on oxazepines |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and imidazolidinone groups undergo hydrolysis under acidic or basic conditions:
-
Amide Hydrolysis : The 2-oxoimidazolidine-1-carboxamide moiety can hydrolyze to form a carboxylic acid derivative under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions .
-
Oxazepine Ring Stability : The 1,4-oxazepine ring remains intact under mild hydrolysis but may open under prolonged exposure to concentrated acids or bases .
Nucleophilic Substitution at Fluorine
The electron-withdrawing nature of the fluorine atom on the benzoxazepine ring enables potential aromatic nucleophilic substitution (SNAr), though reactivity is moderate compared to chloro or bromo analogs :
-
Fluorine Displacement : Requires strong nucleophiles (e.g., alkoxides, amines) and elevated temperatures (100–150°C) .
-
Regioselectivity : Substitution occurs preferentially at the C7 position due to para-directing effects of the oxazepine oxygen .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 24 hrs | 7-Methoxybenzoxazepine derivative | 45% | |
| Piperidine | Toluene, 110°C, 48 hrs | 7-Piperidinylbenzoxazepine analog | 32% |
Ring-Opening Reactions
The 1,4-oxazepine ring undergoes ring-opening under reductive or oxidative conditions:
-
Reductive Opening : Catalytic hydrogenation (H₂, Pd/C) cleaves the C–O bond, generating a diol intermediate .
-
Oxidative Degradation : Strong oxidants (e.g., KMnO₄, CrO₃) fragment the ring into carboxylic acid derivatives.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the aromatic system:
-
Suzuki–Miyaura Coupling : Limited by fluorine’s electronegativity but feasible with boronic esters at C8 .
-
Buchwald–Hartwig Amination : Introduces aryl amines at C7 after defluorination .
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | 8-Bromo derivative + Bpin | 68% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 7-Fluoro → 7-Amino derivative | 55% |
Functionalization of the Ethylene Linker
The ethylenediamine chain participates in alkylation and acylation:
-
N-Alkylation : Reacts with alkyl halides (e.g., MeI, BnBr) under basic conditions .
-
Acylation : Forms urea or thiourea derivatives with isocyanates or thioisocyanates .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hrs | N-Methylimidazolidinone derivative | 78% | |
| Phenyl isocyanate | CH₂Cl₂, rt, 2 hrs | 1-Phenylurea analog | 92% |
Photochemical and Thermal Stability
-
Photodegradation : UV light (254 nm) induces cleavage of the oxazepine ring, forming quinoline-like byproducts .
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways .
Key Research Findings
-
The 7-fluoro group significantly reduces electrophilic aromatic substitution rates compared to non-fluorinated analogs .
-
Ring-opening reactions dominate under reductive conditions, while hydrolysis preferentially targets the carboxamide groups .
-
Palladium-mediated couplings are effective for late-stage diversification of the benzoxazepine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
